An In-depth Technical Guide to 3-Chloro-1H-indazol-5-amine: A Cornerstone for Modern Drug Discovery
An In-depth Technical Guide to 3-Chloro-1H-indazol-5-amine: A Cornerstone for Modern Drug Discovery
Executive Summary
This technical guide provides a comprehensive analysis of 3-Chloro-1H-indazol-5-amine (CAS No. 41330-49-8), a pivotal heterocyclic building block in contemporary medicinal chemistry. We delve into its fundamental physicochemical properties, spectroscopic signature, and principal synthetic methodologies. The guide further explores the compound's rich chemical reactivity, elucidating its derivatization potential at key functional groups, which underpins its utility. Through case studies, we highlight its role in the development of targeted therapeutics, including kinase inhibitors and antiviral agents. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and field-proven insights into the practical application of this versatile intermediate.
Introduction: The Strategic Value of a Privileged Scaffold
The indazole nucleus is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that is capable of binding to a variety of biological targets.[1][2] While rare in nature, synthetic indazole derivatives have become a major focus of pharmaceutical research, leading to the development of compounds with a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3]
The strategic incorporation of a chlorine atom, as seen in 3-Chloro-1H-indazol-5-amine, is a cornerstone of modern drug design. Halogenation can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by modulating lipophilicity, metabolic stability, and binding interactions with target proteins.[4][5] 3-Chloro-1H-indazol-5-amine capitalizes on this by presenting two orthogonal reactive sites—a nucleophilic aromatic amine and a chloro-substituted pyrazole ring—making it an exceptionally versatile precursor for constructing diverse and complex molecular libraries.[4]
Core Physicochemical and Spectroscopic Properties
A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis and process development.
Chemical Identity and Physical Characteristics
The core properties of 3-Chloro-1H-indazol-5-amine are summarized below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 41330-49-8 | [6][7][8] |
| Molecular Formula | C₇H₆ClN₃ | [7][9] |
| Molecular Weight | 167.59 g/mol | [7] |
| IUPAC Name | 3-Chloro-1H-indazol-5-amine | [9] |
| Synonyms | 5-Amino-3-chloro-1H-indazole | [9][10] |
| Appearance | Solid | |
| Boiling Point | 408.7 °C at 760 mmHg | |
| Typical Purity | ≥95% | [7] |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of 3-Chloro-1H-indazol-5-amine.
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¹H NMR: The proton NMR spectrum is a key identifier. The aromatic protons on the benzene ring typically appear as distinct multiplets, and the amine (-NH₂) and indazole N-H protons are also observable, though their chemical shifts can be concentration and solvent-dependent.[11]
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Other Techniques: Comprehensive characterization is supported by ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, with spectral data being publicly available.[11]
Solubility and Acidity/Basicity
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Solubility: While specific quantitative data is limited, based on its parent structure, 1H-indazol-5-amine (aqueous solubility ~17.9 µg/mL), 3-Chloro-1H-indazol-5-amine is expected to have low solubility in water.[12] It exhibits better solubility in polar organic solvents such as DMSO, DMF, and alcohols.
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pKa: The molecule possesses two primary ionizable centers: the basic 5-amino group and the weakly acidic N-H proton of the indazole ring. The aniline-like amine group is the more basic site, allowing the compound to form salts with acids, thereby enhancing aqueous solubility.
Synthesis and Purification
The most common and reliable synthesis of 3-Chloro-1H-indazol-5-amine involves the reduction of its nitro precursor, a standard transformation in medicinal chemistry.
Primary Synthetic Route: Reduction of 3-Chloro-5-nitro-1H-indazole
This method is favored for its high yield and operational simplicity. The choice of tin(II) chloride (SnCl₂) as the reducing agent is strategic; it is a mild and effective chemoselective reagent for the reduction of aromatic nitro groups in the presence of other sensitive functionalities, such as the chloro-indazole core.[3]
Caption: Synthetic workflow for 3-Chloro-1H-indazol-5-amine.
Experimental Protocol: Synthesis via Nitro Reduction
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Setup: To a round-bottom flask equipped with a reflux condenser, add 3-chloro-5-nitro-1H-indazole (1.0 eq) and absolute ethanol (approx. 20 mL per gram of starting material).
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Reagent Addition: Add anhydrous tin(II) chloride (SnCl₂, approx. 5.0 eq) to the suspension.
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Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.[3]
-
Workup: Once the starting material is consumed, allow the solution to cool to room temperature. Carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is between 7 and 8.
-
Extraction: Extract the product into ethyl acetate (3x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to yield the final product.
Chemical Reactivity and Derivatization
The synthetic value of 3-Chloro-1H-indazol-5-amine lies in the distinct reactivity of its functional groups, enabling selective modifications to build molecular complexity.
Caption: Key reactivity pathways of 3-Chloro-1H-indazol-5-amine.
Reactions at the 5-Amino Group
The exocyclic amine is a potent nucleophile and the primary site for derivatization.
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Acylation and Sulfonylation: The amine readily reacts with acyl chlorides or sulfonyl chlorides in the presence of a non-nucleophilic base like pyridine or triethylamine to form stable amide and sulfonamide linkages, respectively.[3] This is a fundamental tactic in medicinal chemistry to probe structure-activity relationships (SAR) and modulate physicochemical properties.
-
N-Alkylation: Direct alkylation can be challenging due to potential over-alkylation. A more controlled approach is reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ (e.g., with NaBH(OAc)₃) to yield the secondary amine.[13]
Reactions at the Indazole Core
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N-Alkylation: The indazole N1-proton is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form an anion that acts as a nucleophile. Subsequent reaction with an alkyl halide installs a substituent at the N1 position, a key step in the synthesis of many kinase inhibitors.[14]
-
Cross-Coupling: While the 3-chloro group is on a heterocyclic ring, it can participate in transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions like Buchwald-Hartwig amination (forming a new C-N bond) or Suzuki coupling (forming a new C-C bond) are powerful methods for introducing significant structural diversity at this position.[15]
Applications in Drug Discovery and Development
3-Chloro-1H-indazol-5-amine is not merely a chemical curiosity; it is a validated and highly valuable starting material for the synthesis of high-impact therapeutics.
Role as a Versatile Chemical Intermediate
The dual functionality of the chloro and amino groups allows for sequential and regioselective reactions, enabling chemists to rapidly build libraries of complex molecules around the indazole core.[4] This makes it an ideal starting point for hit-to-lead and lead optimization campaigns.
Case Studies of Bioactive Derivatives
The indazole scaffold derived from this building block is present in numerous clinical candidates and approved drugs.
| Derivative Class | Biological Target(s) | Therapeutic Area | Reference(s) |
| 3-Aminoindazoles | Bcr-Abl, Tyrosine Kinases | Oncology (Leukemia) | [2] |
| Indazole Carboxamides | TTK, FGFR Kinases | Oncology | [2] |
| Substituted Indazoles | Trypanothione Reductase | Anti-parasitic (Leishmaniasis) | [16] |
| Complex Indazoles | HIV Capsid Protein | Antiviral (HIV) | [1] |
These examples underscore the scaffold's ability to be tailored for high-affinity binding to diverse protein targets, from enzyme active sites to allosteric pockets.
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from closely related analogues provides a strong basis for hazard assessment.
-
Hazard Identification: Based on analogues like 3-chloro-1H-indazole and 1H-indazol-5-amine, the compound should be considered harmful if swallowed , a skin irritant , a serious eye irritant , and a potential respiratory irritant .[17][18]
-
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid generating dust. Use weighing paper or a contained balance when handling the solid.
-
Wash hands thoroughly after handling.
-
-
Storage and Stability:
Conclusion
3-Chloro-1H-indazol-5-amine is a premier building block for modern drug discovery. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity profile provide medicinal chemists with a reliable and powerful tool. Its proven track record in the synthesis of clinically relevant molecules, particularly kinase inhibitors, solidifies its status as a high-value intermediate. A comprehensive understanding of its chemistry, as outlined in this guide, is key to unlocking its full potential in the pursuit of novel therapeutics.
References
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Sharma, K., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Retrieved from [Link]
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Tan, W., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 24(23), 4243. National Center for Biotechnology Information. Retrieved from [Link]
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Wang, D., et al. (2022). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. Retrieved from [Link]
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